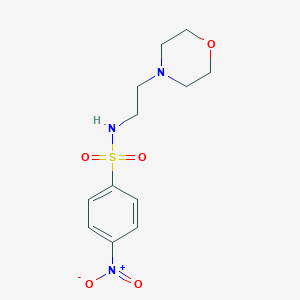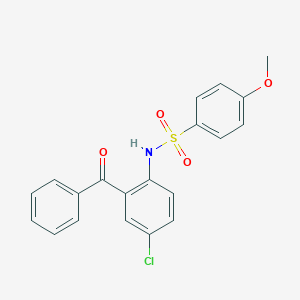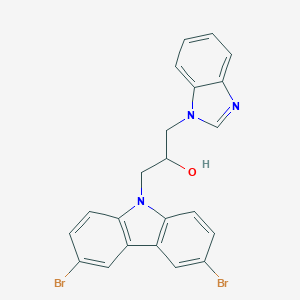
1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is a complex organic compound that features a benzimidazole ring and a dibromo-substituted carbazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzimidazole: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Synthesis of 3,6-Dibromo-carbazole: This involves the bromination of carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling Reaction: The benzimidazole and 3,6-dibromo-carbazole intermediates are then coupled using a suitable linker, such as a propanol derivative, under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dibromo groups can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydrogenated carbazole derivative.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its unique structural properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-Benzimidazol-1-yl-3-carbazol-9-yl-propan-2-ol: Lacks the dibromo substitution, which may affect its reactivity and applications.
3,6-Dibromo-carbazol-9-yl-propan-2-ol: Lacks the benzimidazole moiety, which may influence its binding properties and biological activity.
Uniqueness: 1-(1H-1,3-benzodiazol-1-yl)-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol is unique due to the presence of both benzimidazole and dibromo-carbazole moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C22H17Br2N3O |
|---|---|
Molekulargewicht |
499.2g/mol |
IUPAC-Name |
1-(benzimidazol-1-yl)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C22H17Br2N3O/c23-14-5-7-20-17(9-14)18-10-15(24)6-8-21(18)27(20)12-16(28)11-26-13-25-19-3-1-2-4-22(19)26/h1-10,13,16,28H,11-12H2 |
InChI-Schlüssel |
RCFLGPUVZMSYJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CN2CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}terephthalate](/img/structure/B415984.png)
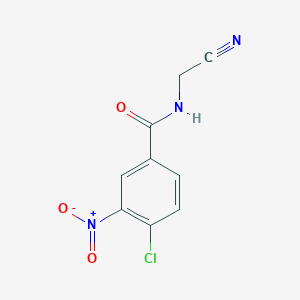
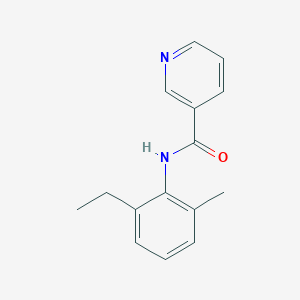

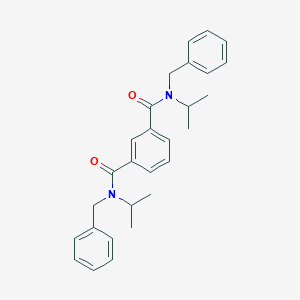
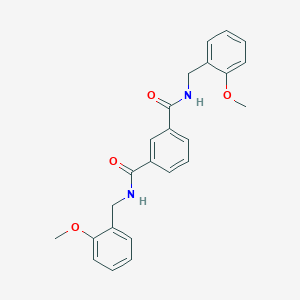

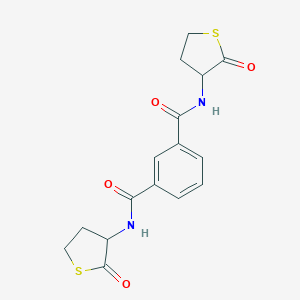
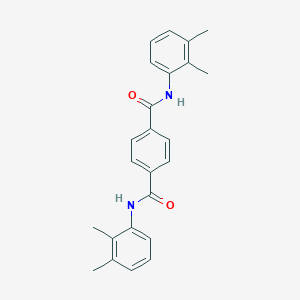
![Dipropyl 4,4'-[1,4-phenylenebis(carbonylimino)]dibenzoate](/img/structure/B415998.png)
